molecular formula C12H14O3 B6185070 methyl 3-formyl-5-(propan-2-yl)benzoate CAS No. 2680536-26-7

methyl 3-formyl-5-(propan-2-yl)benzoate

Cat. No. B6185070
CAS RN: 2680536-26-7
M. Wt: 206.2
InChI Key:
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Description

Methyl 3-formyl-5-(propan-2-yl)benzoate, also known as 3-formyl-5-propylbenzoic acid methyl ester, is a synthetic organic compound commonly used as a precursor for the synthesis of a variety of compounds. It is a white solid with a molecular weight of 212.27 g/mol and a melting point of 71°C. It has a variety of uses in chemical synthesis, pharmaceuticals, and other applications.

Scientific Research Applications

Methyl 3-formyl-5-(propan-2-yl)benzoate has a variety of applications in scientific research. It has been used in the synthesis of a range of compounds, including pharmaceuticals, dyes, fragrances, and other compounds. It has also been used in the synthesis of polymers and other materials for use in the medical and industrial fields. Additionally, it has been used in the synthesis of a range of compounds for use in the study of biochemistry and physiology.

Mechanism of Action

The mechanism of action of methyl 3-formyl-5-(propan-2-yl)benzoate is not well understood. However, it is known to be involved in the synthesis of a variety of compounds, including pharmaceuticals, dyes, fragrances, and other compounds. Additionally, it has been used in the synthesis of polymers and other materials for use in the medical and industrial fields.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 3-formyl-5-(propan-2-yl)benzoate are not well understood. However, it has been used in the synthesis of a range of compounds for use in the study of biochemistry and physiology. Additionally, it has been used in the synthesis of polymers and other materials for use in the medical and industrial fields.

Advantages and Limitations for Lab Experiments

Methyl 3-formyl-5-(propan-2-yl)benzoate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive to synthesize, making it a cost-effective option for laboratory use. Additionally, it is a stable compound, making it suitable for use in a variety of experiments. However, it is a relatively complex compound, making it difficult to accurately measure and quantify. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Future research into methyl 3-formyl-5-(propan-2-yl)benzoate could focus on a variety of topics. One area of research could focus on the development of new synthetic methods for the production of the compound. Additionally, further research could be conducted into the biochemical and physiological effects of the compound. Additionally, research could be conducted into the use of the compound in the synthesis of new materials and compounds, such as pharmaceuticals, dyes, fragrances, and other compounds. Finally, research could be conducted into the use of the compound in the synthesis of polymers and other materials for use in the medical and industrial fields.

Synthesis Methods

Methyl 3-formyl-5-(propan-2-yl)benzoate can be synthesized in a variety of ways. One method of synthesis involves the reaction of propionic acid and benzaldehyde in the presence of an acid catalyst. The reaction produces a mixture of methyl 3-formyl-5-(propan-2-yl)benzoate and other byproducts which can be separated and purified. Other methods of synthesis involve the reaction of propionic acid with other aldehydes, such as vanillin and cinnamaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-formyl-5-(propan-2-yl)benzoate involves the reaction of 3-hydroxy-5-(propan-2-yl)benzoic acid with thionyl chloride to form methyl 3-chloro-5-(propan-2-yl)benzoate, followed by reaction with sodium formate to yield methyl 3-formyl-5-(propan-2-yl)benzoate.", "Starting Materials": [ "3-hydroxy-5-(propan-2-yl)benzoic acid", "thionyl chloride", "sodium formate", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-hydroxy-5-(propan-2-yl)benzoic acid in methanol.", "Step 2: Add thionyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring for 2 hours at room temperature.", "Step 4: Evaporate the solvent under reduced pressure to obtain methyl 3-chloro-5-(propan-2-yl)benzoate.", "Step 5: Dissolve methyl 3-chloro-5-(propan-2-yl)benzoate in diethyl ether.", "Step 6: Add sodium formate to the solution and stir at room temperature for 2 hours.", "Step 7: Filter the mixture and evaporate the solvent under reduced pressure to obtain methyl 3-formyl-5-(propan-2-yl)benzoate." ] }

CAS RN

2680536-26-7

Product Name

methyl 3-formyl-5-(propan-2-yl)benzoate

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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